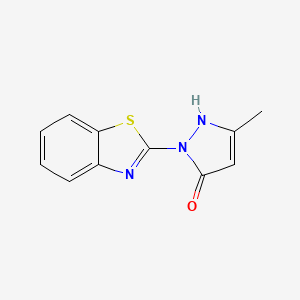

1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-ol

Descripción

1-(1,3-Benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-ol is a heterocyclic compound featuring a pyrazole core substituted with a methyl group at position 3 and a benzothiazole moiety at position 1. This compound (CAS 106515-46-2, MFCD02255710) is commercially available with a purity of 95% . Its structure combines aromatic and heteroatom-rich systems, making it a candidate for applications in medicinal chemistry and materials science.

Propiedades

IUPAC Name |

2-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3OS/c1-7-6-10(15)14(13-7)11-12-8-4-2-3-5-9(8)16-11/h2-6,13H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFCDWGJVSOXPQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(N1)C2=NC3=CC=CC=C3S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El azelato de dihexilo se sintetiza mediante la esterificación del ácido azelaico con hexanol. La reacción normalmente implica el uso de un catalizador como el ácido sulfúrico o el ácido p-toluensulfónico para facilitar el proceso de esterificación. La reacción se lleva a cabo en condiciones de reflujo para asegurar la conversión completa de los reactivos al producto de éster deseado.

Métodos de producción industrial: En un entorno industrial, la producción de azelato de dihexilo implica la esterificación continua del ácido azelaico con hexanol en presencia de un catalizador adecuado. La mezcla de reacción se calienta a una temperatura de alrededor de 150-180 °C, y el agua formada durante la reacción se elimina continuamente para llevar la reacción a la finalización. El éster resultante se purifica luego por destilación para obtener el producto final con alta pureza.

Análisis De Reacciones Químicas

Tipos de reacciones: El azelato de dihexilo experimenta varios tipos de reacciones químicas, que incluyen:

Hidrólisis: En presencia de agua y un catalizador ácido o básico, el azelato de dihexilo puede hidrolizarse de nuevo a ácido azelaico y hexanol.

Oxidación: Los grupos éster en el azelato de dihexilo pueden oxidarse para formar ácidos carboxílicos.

Reducción: La reducción del azelato de dihexilo puede conducir a la formación de alcoholes.

Reactivos y condiciones comunes:

Hidrólisis: Condiciones ácidas o básicas con agua.

Oxidación: Agentes oxidantes fuertes como el permanganato de potasio o el trióxido de cromo.

Reducción: Agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.

Principales productos formados:

Hidrólisis: Ácido azelaico y hexanol.

Oxidación: Ácido azelaico.

Reducción: Hexanol y otros derivados de alcohol.

Aplicaciones Científicas De Investigación

El azelato de dihexilo tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:

Química: Se utiliza como plastificante en la producción de polímeros y resinas.

Biología: Se investiga por sus posibles propiedades antimicrobianas.

Medicina: Se explora su uso en formulaciones tópicas para afecciones de la piel debido a sus propiedades emolientes.

Industria: Se utiliza como lubricante e inhibidor de la corrosión en varios procesos industriales.

Mecanismo De Acción

El mecanismo de acción del azelato de dihexilo implica su interacción con las membranas celulares y las proteínas. Como éster, puede penetrar las bicapas lipídicas y alterar la integridad de la membrana, lo que lleva a efectos antimicrobianos. Además, sus propiedades emolientes ayudan a suavizar e hidratar la piel al formar una barrera protectora que evita la pérdida de agua.

Compuestos similares:

Azelato de dietilo: Otro éster del ácido azelaico, pero con grupos etilo en lugar de grupos hexilo.

Azelato de dibutilo: Estructura similar pero con grupos butilo.

Singularidad: El azelato de dihexilo es único debido a sus cadenas alquílicas más largas, que proporcionan una mayor hidrofobicidad y mejores propiedades plastificantes en comparación con los ésteres de cadena más corta. Esto lo hace particularmente útil en aplicaciones que requieren alta flexibilidad y durabilidad.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Modifications in Benzothiazole-Pyrazole Hybrids

Table 1: Key Structural and Functional Differences

Electronic and Reactivity Profiles

- Electron-Withdrawing Effects : The trifluoromethyl group in 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol significantly increases acidity (pKa ~4–5) compared to the methyl-substituted target compound (pKa ~8–9) due to strong inductive effects .

- Hydrogen Bonding: The hydroxyl group in 1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-ol enables stronger intermolecular interactions than non-hydroxylated analogs like 4-(benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one .

- Aromaticity and Conjugation : Compounds with extended π-systems (e.g., thiophene in or fused benzothiazole in ) exhibit red-shifted UV-Vis absorption, relevant for optoelectronic materials.

Pharmacological and Industrial Relevance

- Anticancer Potential: Pyridopyridazine derivatives with benzothiazole-amino groups (e.g., Example 24 in ) demonstrate BCL-XL inhibition, suggesting that simpler analogs like the target compound could be optimized for apoptosis induction.

- Agrochemical Utility : The trifluoromethyl analog () is linked to herbicide metabolites, whereas the target compound’s methyl and hydroxyl groups may favor fungicidal or insecticidal activity.

- Synthetic Versatility : The target compound’s hydroxyl group allows for facile derivatization (e.g., etherification or esterification), contrasting with carboxamide-linked analogs requiring more complex coupling reactions .

Research Findings and Data

Table 2: Comparative Physicochemical Data

*Synthetic yields inferred from analogous procedures.

Actividad Biológica

1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-ol (CAS: 106515-46-2) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

The molecular formula of 1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-ol is , with a molecular weight of 231.27 g/mol. The compound exhibits a melting point of 168 °C and is classified as an irritant.

| Property | Value |

|---|---|

| Chemical Formula | C₁₁H₉N₃OS |

| Molecular Weight | 231.27 g/mol |

| Melting Point | 168 °C |

| CAS Number | 106515-46-2 |

Antimicrobial Activity

Research has demonstrated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. A study highlighted the synthesis of various pyrazole derivatives that showed promising activity against bacterial strains such as E. coli and S. aureus. Specifically, compounds containing the benzothiazole moiety were noted for their enhanced antibacterial effects due to structural modifications .

Anti-inflammatory Effects

The anti-inflammatory potential of 1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-ol has been evaluated in several studies. Notably, compounds in the pyrazole class have been reported to exhibit anti-inflammatory activity comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). For instance, a derivative was tested against carrageenan-induced edema in mice, showing significant reduction in swelling .

Anticancer Properties

Several studies have investigated the anticancer properties of pyrazole derivatives. Compounds similar to 1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-ol have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The compound's ability to interact with specific molecular targets involved in cancer progression has been a focal point of research .

The mechanisms through which 1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-ol exerts its biological effects are multifaceted:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammatory pathways and microbial resistance.

- Interaction with Receptors : It can bind to specific receptors or proteins that regulate cell growth and apoptosis.

- Modulation of Signaling Pathways : The compound may alter signaling cascades that lead to inflammation and tumorigenesis.

Case Study 1: Antimicrobial Efficacy

A novel series of pyrazole derivatives was synthesized and tested for antimicrobial activity against various pathogens. Compound 11 from this series exhibited significant inhibition against E. coli and S. aureus, demonstrating the importance of structural features such as the presence of the benzothiazole moiety in enhancing activity .

Case Study 2: Anti-inflammatory Research

In an animal model study, a derivative of the compound was evaluated for its anti-inflammatory effects using carrageenan-induced paw edema. The results indicated a dose-dependent reduction in inflammation, comparable to indomethacin, suggesting potential therapeutic applications in treating inflammatory conditions .

Q & A

Q. How can researchers optimize the synthesis of 1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-ol to improve yield and purity?

Methodological Answer: Synthetic optimization often involves reagent selection and reaction condition tuning. For example:

- Use n-BuLi in THF at low temperatures (−78°C) to deprotonate intermediates, enhancing regioselectivity during pyrazole ring formation .

- Employ NaCNBH₃ in methanol for selective reduction of intermediates, minimizing side reactions .

- Monitor reaction progress via TLC or HPLC to isolate intermediates and reduce impurities. Evidence from analogous compounds highlights the importance of refluxing in ethanol with acetic acid to cyclize precursors efficiently .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are they applied?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks by comparing with structurally related benzothiazole-pyrazole hybrids. For instance, the methyl group at position 3 appears as a singlet near δ 2.1–2.3 ppm, while the pyrazole C5-OH proton may show broad resonance around δ 10–12 ppm .

- IR Spectroscopy : Confirm hydroxyl (3200–3500 cm⁻¹) and benzothiazole C=N (1600–1650 cm⁻¹) functional groups .

- Mass Spectrometry : Use HRMS to validate molecular ion peaks and fragmentation patterns consistent with the molecular formula .

Advanced Research Questions

Q. How do researchers interpret X-ray crystallography data to resolve structural ambiguities in benzothiazolyl-pyrazole derivatives?

Methodological Answer:

- Key Parameters : Evaluate the R-factor (<0.05) and data-to-parameter ratio (>14:1) to ensure data reliability. For example, triclinic crystal systems (space group P1) with disorder in main residues require careful refinement .

- Bond Length/Angle Analysis : Compare observed values (e.g., C–C bond lengths ≈1.39–1.48 Å) with theoretical calculations to confirm conjugation in the benzothiazole ring .

- Hydrogen Bonding : Identify intermolecular interactions (e.g., O–H···N) that stabilize crystal packing, which can influence solubility and bioavailability .

Q. How can contradictory biological activity data for structurally similar pyrazole derivatives be reconciled?

Methodological Answer:

- Variable Testing Protocols : Differences in assay conditions (e.g., bacterial strain selection in antimicrobial studies) may explain discrepancies. For example, 5-chloro-substituted benzoxazoles showed varied MIC values depending on Gram-positive vs. Gram-negative targets .

- Substituent Effects : Electron-withdrawing groups (e.g., -CF₃) on the benzothiazole ring may enhance activity against specific targets, while bulky substituents reduce membrane permeability .

- Dose-Response Validation : Repeat assays with standardized concentrations (e.g., 10–100 μM) and include positive controls (e.g., ciprofloxacin) to normalize results .

Q. What strategies are employed in structure-activity relationship (SAR) studies for benzothiazolyl-pyrazole hybrids?

Methodological Answer:

- Systematic Substituent Variation : Synthesize derivatives with modifications at the pyrazole C3-methyl or benzothiazole C2 positions to assess steric/electronic effects .

- Molecular Docking : Use software like AutoDock to predict binding modes with target proteins (e.g., bacterial DNA gyrase). For instance, triazole-linked hybrids showed improved binding affinity due to π-π stacking with active-site residues .

- Pharmacophore Mapping : Identify critical moieties (e.g., the hydroxyl group at pyrazole C5) responsible for hydrogen bonding with biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.